4-(2-Ethoxyphenoxy)piperidine hydrochloride
Overview
Description
“4-(2-Ethoxyphenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1197760-65-8 . It has a molecular formula of C13H20ClNO2 and a molecular weight of 257.75 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a phenyl ring through an ether linkage. The phenyl ring has an ethoxy group attached to it .
Scientific Research Applications
Selective Estrogen Receptor Modulators (SERMs)
A study found that a compound structurally related to 4-(2-Ethoxyphenoxy)piperidine hydrochloride, when modified, showed significant activity as a selective estrogen receptor modulator (SERM). This novel SERM displayed potent estrogen antagonist properties in breast and uterine tissues while acting as an estrogen agonist in bone tissues and serum lipids, indicating potential applications in treating conditions like osteoporosis and hypercholesterolemia without adverse effects on reproductive tissues (Palkowitz et al., 1997).
Acetylcholinesterase Inhibition
Another derivative of this compound demonstrated significant anti-acetylcholinesterase (AChE) activity, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's. The study identified compounds that showed an affinity several thousand times greater for AChE than for butyrylcholinesterase (BuChE), which could enhance acetylcholine levels in the brain and improve cognitive function (Sugimoto et al., 1990).
Modulation of Cognitive Processes
Research on this compound derivatives explored their role in modulating cognitive processes through the 5-HT4 receptor. Agonists of this receptor were found to potentially improve learning and memory performance, suggesting applications in cognitive disorders or enhancing cognitive abilities (Marchetti et al., 2000).
Fibrates with Piperidine Moiety
A study synthesized new fibrates containing piperidine and evaluated their effects on lowering triglyceride, cholesterol, and blood sugar levels. One compound, in particular, showed superior activities compared to traditional fibrates like bezafibrate, indicating potential for the development of more effective lipid-lowering drugs (Komoto et al., 2000).
Energy Expenditure Activation
Research on a non-amphetaminic compound structurally related to this compound demonstrated its ability to increase energy expenditure in rats. This suggests potential applications in weight management or the treatment of obesity-related disorders (Massicot et al., 1985).
Future Directions
Piperidine derivatives, including “4-(2-Ethoxyphenoxy)piperidine hydrochloride”, have significant potential in the field of drug discovery due to their wide range of biological and pharmaceutical activities . Future research could focus on exploring these activities further and developing new synthesis methods for piperidine derivatives.
Mechanism of Action
4-(2-Ethoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 . Piperidine derivatives, such as this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The following sections provide a hypothetical overview based on the general characteristics of piperidine derivatives.
Target of Action
The primary targets of piperidine derivatives are often associated with various signaling pathways essential for cellular function . These targets can include proteins, enzymes, or receptors that play a crucial role in maintaining homeostasis within the body.
Mode of Action
Piperidine derivatives typically interact with their targets by binding to them, thereby modulating their activity . This interaction can result in changes in cellular processes, leading to various physiological effects. The exact mode of action of this compound remains to be elucidated.
Biochemical Pathways
Piperidine derivatives can affect several crucial signaling pathways essential for the establishment of various physiological conditions . These pathways can include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . The specific biochemical pathways affected by this compound are yet to be determined.
Result of Action
The molecular and cellular effects of a compound’s action can vary widely depending on its mechanism of action and the specific biochemical pathways it affects. For piperidine derivatives, these effects can range from modulation of cellular processes to potential therapeutic effects in various disease conditions . The specific results of the action of this compound are yet to be studied.
properties
IUPAC Name |
4-(2-ethoxyphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-15-12-5-3-4-6-13(12)16-11-7-9-14-10-8-11;/h3-6,11,14H,2,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGYEWPUWHDRRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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